molecular formula C7H9N5S B1226742 Triapine

Triapine

Cat. No.: B1226742
M. Wt: 195.25 g/mol
InChI Key: XMYKNCNAZKMVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triapine typically involves the condensation reaction between 3-aminopyridine-2-carbaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Triapine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triapine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific interaction with ribonucleotide reductase and its potential for non-linear optical applications .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

[(3-aminopyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)

InChI Key

XMYKNCNAZKMVQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N

Pictograms

Acute Toxic; Irritant

Synonyms

3-aminopyridine-2-carboxaldehyde thiosemicarbazone
3-APCT
NSC 663249
PAN 811
PAN-811
PAN811
triapine

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1,3-dioxolanyl)-3-aminopyridine (0.80 g, 4.8 mmol) in 10 mL of ethanol, 8 mL of water and 2 mL of concentrated hydrochloric acid was added 0.48 g (5.3 mmol) of thiosemicarbazide. The mixture was stirred at room temperature overnight and refluxed for 1 h, cooled and filtered. The crude yellow hydrochloride salt was dissolved in 50 mL of hot water and filtered. To the hot filtrate was added 10 mL of 5% sodium bicarbonate solution. The mixture was stirred at room temperature for 1 h, filtered and washed with water, followed by ethanol to yield 3-amino-2-formylpyridine thiosemicarbazone. Yield: 0.72 g (77%); mp 240°-241° C. dec; MS m/e 194 (M+); 1H NMR (90 MHz, DMSO-d6) δ 6.48 (br s, 2H, 3-NH2, D2O exchangeable), 7.12 (m, 2H, 4-H and 6-H), 7.83 (dd, 1H, 5-H), 8.10 (br s, 2H, CSNH2, D2O exchangeable), 8.10 (s, 1H, 2-CH), 10.95 (s, 1H, NNH, D2O exchangeable). Anal. (C7H9N5S) C, H, N.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.